molecular formula C7H13NO B13521818 N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B13521818
M. Wt: 127.18 g/mol
InChI Key: STTPHAACIWJLDK-UHFFFAOYSA-N
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Description

N-methyl-7-oxabicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in dry THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in signal transduction pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    7-oxabicyclo[2.2.1]heptane: A structurally related compound with similar chemical properties.

    N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: A salt form of the compound with enhanced solubility.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of an oxabicycloheptane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13NO/c1-8-6-4-5-2-3-7(6)9-5/h5-8H,2-4H2,1H3

InChI Key

STTPHAACIWJLDK-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CCC1O2

Origin of Product

United States

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